![molecular formula C40H50S2 B12612403 2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl CAS No. 648436-53-7](/img/structure/B12612403.png)
2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexyl-4,5-dimethylphenyl groups attached to a biphenyl core via sulfanyl linkages, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 2,2’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl bonds .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its sulfanyl groups. These interactions can disrupt biological processes or enhance material properties, depending on the application. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-[BIS(2,5-DIMETHYLPHENYL)METHYL]-1,4-DIMETHYLBENZENE
- 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole
Comparison: Compared to similar compounds, 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl stands out due to its unique hexyl and dimethyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility, stability, and reactivity, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
648436-53-7 |
|---|---|
Molekularformel |
C40H50S2 |
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
1-hexyl-2-[2-[2-(2-hexyl-4,5-dimethylphenyl)sulfanylphenyl]phenyl]sulfanyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C40H50S2/c1-7-9-11-13-19-33-25-29(3)31(5)27-39(33)41-37-23-17-15-21-35(37)36-22-16-18-24-38(36)42-40-28-32(6)30(4)26-34(40)20-14-12-10-8-2/h15-18,21-28H,7-14,19-20H2,1-6H3 |
InChI-Schlüssel |
DSHILXQEWZPZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2C3=CC=CC=C3SC4=C(C=C(C(=C4)C)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
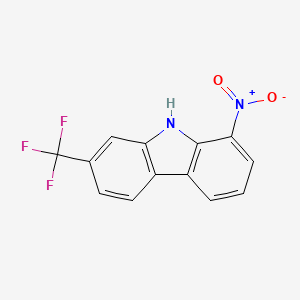
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
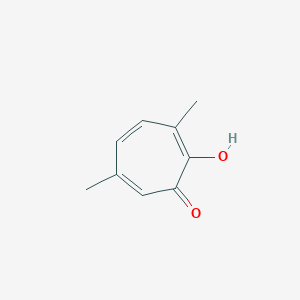
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)

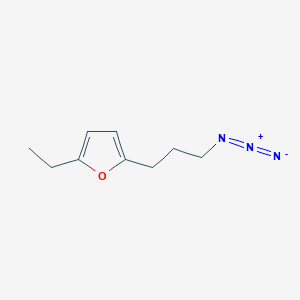
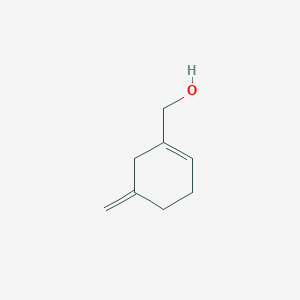
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)
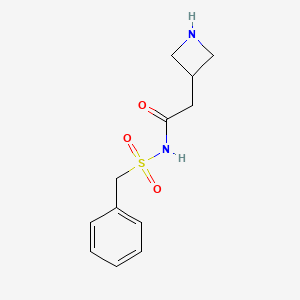
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
